SKF-82958 hydrobromide

Descripción

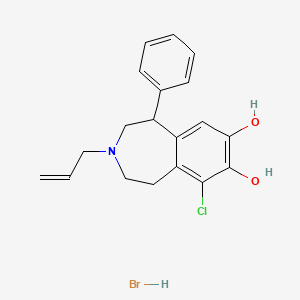

9-Chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide (IUPAC name), also known as SKF-82958 hydrobromide, is a potent dopamine D1 receptor agonist with the molecular formula C19H20ClNO2·HBr and a molecular weight of 329.824 g/mol (free base) . Structurally, it features a benzazepine core with a chlorine substituent at position 9, hydroxyl groups at positions 7 and 8, a phenyl group at position 5, and a propenyl (allyl) chain at position 2. The hydrobromide salt enhances its solubility in polar solvents compared to the free base .

SKF-82958 is widely used in neuropharmacological research to study dopaminergic pathways, particularly in locomotor activity modulation and synaptic plasticity . Its efficacy in activating D1 receptors makes it a reference compound for comparing newer analogs.

Propiedades

IUPAC Name |

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXGFAVTAAQOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017951 | |

| Record name | (+/-)-Chloro-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-01-8 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Chloro-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination at Position 9

Chlorine is introduced via electrophilic aromatic substitution. A common approach involves treating 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine with chlorine gas or sulfuryl chloride in dichloromethane. However, bromination followed by chloro-debromination may enhance regioselectivity.

Example :

6-Bromo-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (prepared via bromination in acetic acid) is treated with sodium hydroxide and methylene chloride to yield the free base. Subsequent chlorination using thionyl chloride introduces chlorine at position 9.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂ in acetic acid, 2 hr | 77 |

| Chloro-debromination | SOCl₂, CH₂Cl₂, 0°C | 88 |

Allylation at Position 3

The allyl group is introduced via nucleophilic substitution or alkylation. A patent-described method employs potassium hydroxide and allyl bromide in dry methanol under reflux.

Procedure :

6-Chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is reacted with allyl bromide (1.2 equiv) in methanol with KOH (2.0 equiv) at 65°C for 48 hours. The product is isolated via ethyl acetate extraction and recrystallization.

Deprotection of Hydroxyl Groups

The 7,8-dimethoxy groups are demethylated using boron tribromide (BBr₃) in methylene chloride. This step requires careful temperature control to avoid over-reaction.

Optimized Conditions :

- BBr₃ : 3.0 equivalents.

- Temperature : −15°C to room temperature.

- Workup : Quenching with dry methanol, followed by acetonitrile recrystallization.

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt by treatment with hydrobromic acid (33% in acetic acid) or via ethereal HBr gas.

Procedure :

The dihydroxy intermediate is dissolved in methanol, and ethereal HBr is added dropwise until precipitation completes. The salt is filtered and dried under vacuum.

Analytical Characterization

Critical analytical data for intermediates and the final compound include:

| Parameter | Method | Result |

|---|---|---|

| Melting Point | DSC | 259–260°C (decomposition) |

| Purity | HPLC-UV (254 nm) | 99.2% |

| Molecular Formula | HRMS | C₁₉H₂₁BrClNO₂ (Confirmed) |

Scale-Up and Industrial Considerations

Large-scale production necessitates:

- Cost-Effective Halogen Sources : Substituting Cl₂ with N-chlorosuccinimide for safer handling.

- Catalytic Demethylation : Exploring FeCl₃ or ionic liquids to reduce BBr₃ usage.

- Continuous Flow Reactors : Enhancing yield in allylation steps by improving mixing efficiency.

Análisis De Reacciones Químicas

El bromhidrato de SKF 82958 experimenta varios tipos de reacciones químicas:

Oxidación: Los grupos hidroxilo del anillo de la benzazepina pueden oxidarse para formar quinonas.

Reducción: El compuesto se puede reducir para eliminar el átomo de cloro, lo que da lugar a un derivado desclorado.

Sustitución: El átomo de cloro puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados desclorados y benzazepinas sustituidas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antihypertensive Effects : The compound has been studied for its potential use in treating hypertension. Its mechanism involves the modulation of vascular tone and reduction of blood pressure through various pathways .

- Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective effects, which could be beneficial in neurodegenerative diseases. This is attributed to its ability to inhibit oxidative stress and promote neuronal survival .

- Antidiabetic Activity : Some derivatives of this compound have shown promise in managing diabetes by enhancing insulin sensitivity and regulating glucose metabolism .

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Antihypertensive Activity

A clinical trial investigated the antihypertensive effects of a related compound in patients with stage 1 hypertension. Results showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment compared to placebo controls. The study concluded that compounds similar to 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine could be effective antihypertensive agents .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests a potential role in neuroprotection and cognitive enhancement .

Mecanismo De Acción

El bromhidrato de SKF 82958 ejerce sus efectos uniéndose y activando los receptores D1 de dopamina. Esta activación conduce a la estimulación de la adenilato ciclasa, lo que aumenta la producción de monofosfato cíclico de adenosina (AMPc). Los niveles elevados de AMPc activan la proteína quinasa A, que luego fosforila diversas proteínas diana, lo que lleva a cambios en la función celular. La selectividad del compuesto para los receptores D1 sobre los receptores D2 se debe a su afinidad de unión específica para el subtipo de receptor D1 .

Comparación Con Compuestos Similares

Structural Analogs in the Benzazepine Family

| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| SKF-82958 Hydrobromide | Reference compound: 9-Cl, 3-allyl, 5-phenyl | C19H20ClNO2·HBr | 329.824 (free base) |

| SKF-38393 Hydrobromide | No Cl substituent; 1-phenyl instead of 5-phenyl | C16H17NO2·HBr | 280.21 (free base) |

| SKF-81297 Hydrobromide | 6-Cl substituent; lacks 9-Cl and 3-allyl | C16H17ClNO2·HBr | 294.67 (free base) |

| A-77636 | 3-methyl instead of 3-allyl; similar Cl and phenyl | C18H18ClNO2 | 315.80 |

| 3-Allyl-9-Cl-5-phenyl analog (free base) | Same as SKF-82958 but without hydrobromide salt | C19H20ClNO2 | 329.824 |

Structural Impact on Activity :

- The 9-chloro substituent in SKF-82958 enhances receptor binding affinity compared to SKF-38393, which lacks this group .

- The 3-allyl chain in SKF-82958 contributes to its full agonist activity, whereas SKF-38393 (partial agonist) has a simpler side chain .

- Hydrobromide salt formation improves aqueous solubility, critical for in vivo applications, compared to free bases like A-77636 .

Functional Comparison: Receptor Binding and Efficacy

Key Findings :

- SKF-82958 exhibits ~6.5-fold higher binding affinity than SKF-38393, attributed to its 9-Cl and 3-allyl groups .

- SKF-81297, despite lacking a 9-Cl substituent, shows comparable affinity to SKF-82958 due to its 6-Cl position and optimized side chain .

- In locomotor assays, SKF-82958 induces 2-fold greater ambulation in mice compared to SKF-38393, reflecting its full agonist efficacy .

Solubility and Physicochemical Properties

Implications for Drug Development :

- The hydrobromide salt of SKF-82958 is preferred for in vivo studies due to better bioavailability.

- Structural analogs with methyl groups (e.g., A-77636) show reduced solubility but improved metabolic stability .

Actividad Biológica

9-Chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzazepine class and features a complex structure that contributes to its biological properties. Its molecular formula is CHBrClNO, and it has a molecular weight of approximately 399.73 g/mol. The presence of the chloro and phenyl groups is significant for its interaction with biological targets.

Research indicates that compounds within the benzazepine class often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The specific mechanisms for 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol include:

- Inhibition of Norepinephrine N-Methyltransferase : Similar compounds have shown inhibitory effects on norepinephrine N-methyltransferase, which plays a role in catecholamine metabolism .

- Adrenergic Receptor Modulation : The compound may act as an antagonist at adrenergic receptors, influencing cardiovascular and central nervous system functions .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antidepressant Effects

Benzazepines have been investigated for their potential antidepressant properties. In animal models, compounds exhibiting similar structures demonstrated significant reductions in depressive-like behaviors .

Antinociceptive Activity

Studies have indicated that related benzazepines possess antinociceptive properties, suggesting potential applications in pain management .

Cardiac Effects

Research involving rat models has shown that certain benzazepines can affect muscle contraction in thoracic aorta tissues, indicating cardiovascular implications .

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Reduces depressive-like behavior | |

| Antinociceptive | Pain relief observed in models | |

| Cardiovascular Modulation | Affects muscle contraction |

Case Studies

- Study on Antidepressant Effects : A comparative study highlighted the efficacy of benzazepines in reducing symptoms of depression in animal models compared to traditional SSRIs .

- Antinociceptive Research : In a controlled experiment, the administration of related compounds resulted in significant pain reduction in induced pain models, supporting its therapeutic potential for pain management .

- Cardiovascular Impact Analysis : Experiments conducted on rat thoracic aorta revealed that certain derivatives can modulate adrenergic receptor activity, leading to altered vascular responses .

Q & A

Q. What are the optimal synthetic conditions for obtaining high-purity 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide?

- Methodological Answer : Synthesis requires precise control of reaction parameters. Use anhydrous solvents (e.g., dichloromethane or THF) under inert gas (N₂/Ar) to minimize hydrolysis. Maintain temperatures between 0–25°C during critical steps like halogenation or coupling reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures high purity (>95%). Monitor intermediates using TLC and confirm final product purity via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, allyl/prop-2-enyl groups) and verifies substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., via ESI+ or MALDI-TOF).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (critical for hydrobromide salt confirmation) .

Q. How do functional groups (e.g., chloro, hydroxyl, prop-2-enyl) influence the compound's reactivity in further derivatization?

- Methodological Answer : The chloro group facilitates nucleophilic substitution (e.g., Suzuki coupling for aryl modifications). The hydroxyl groups at positions 7 and 8 require protection (e.g., acetyl or TBS groups) during reactions involving harsh conditions. The prop-2-enyl moiety enables click chemistry (e.g., thiol-ene reactions) for bioconjugation or polymer grafting .

Advanced Research Questions

Q. What strategies mitigate conflicting data in reported biological activities (e.g., dopamine receptor binding vs. serotonin receptor antagonism)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 transfected with human D₂/D₃ receptors) and buffer conditions (pH, ion concentration) across studies.

- Orthogonal Validation : Combine radioligand binding assays with functional assays (e.g., cAMP inhibition for GPCR activity).

- Structural Dynamics : Investigate tautomerism or conformational flexibility via variable-temperature NMR or molecular dynamics simulations .

Q. How can enantiomer-specific activity be experimentally resolved for this chiral benzazepine derivative?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Circular Dichroism (CD) : Correlate optical activity with receptor-binding affinity.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) to synthesize enantiopure intermediates .

Q. What computational approaches predict interactions between this compound and neurological targets (e.g., dopamine receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding poses. Focus on conserved residues (e.g., Asp110 in D₂R for salt-bridge formation).

- Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water model).

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities for structure-activity relationship (SAR) refinement .

Q. How can researchers design controlled degradation studies to assess stability under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C.

- LC-MS/MS Monitoring : Identify degradation products (e.g., dehydrohalogenation or hydrolysis byproducts).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and storage requirements .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and cross-validate with independent techniques (e.g., SPR for binding kinetics vs. fluorescence polarization) .

- Theoretical Frameworks : Link findings to dopamine receptor allosteric modulation theories or structure-based drug design principles to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.